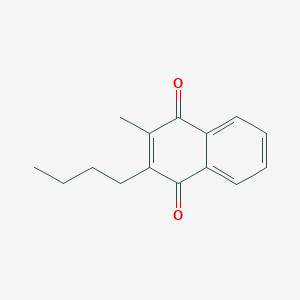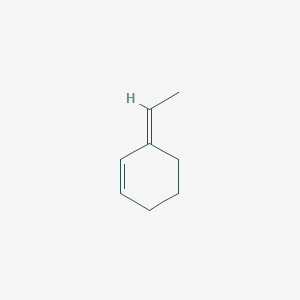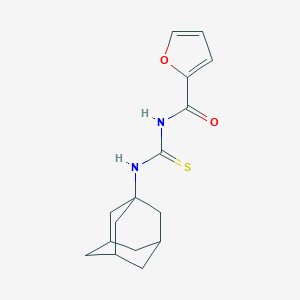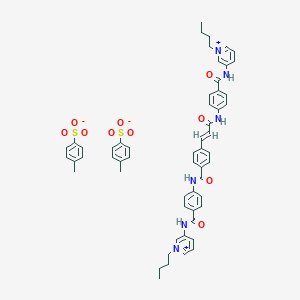
2-Butyl-3-methylnaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-3-methylnaphthalene-1,4-dione is a chemical compound that is commonly used in scientific research. It is also known as BMND and is used in a variety of applications due to its unique properties.
Mécanisme D'action
BMND works by generating singlet oxygen upon irradiation with light. Singlet oxygen is a highly reactive species that can cause damage to cells and tissues. In PDT, BMND is used to selectively kill cancer cells by generating singlet oxygen in the presence of light. BMND is also used as a fluorescent probe for the detection of ROS in cells. It works by reacting with ROS to form a fluorescent product that can be detected using fluorescence microscopy.
Effets Biochimiques Et Physiologiques
BMND has been found to have both biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by generating singlet oxygen. BMND has also been found to have antioxidant properties and can protect cells from oxidative stress. In addition, BMND has been shown to have anti-inflammatory properties and can reduce inflammation in cells.
Avantages Et Limitations Des Expériences En Laboratoire
BMND has several advantages for lab experiments. It is highly stable and can be easily synthesized in large quantities. BMND is also highly selective for ROS and can be used to detect ROS in cells with high sensitivity. However, BMND has some limitations. It requires irradiation with light for its activity, which can limit its use in some experiments. In addition, BMND can be toxic to cells at high concentrations, which can limit its use in some applications.
Orientations Futures
There are several future directions for BMND research. One direction is to explore its use as a photosensitizer for PDT in cancer treatment. BMND has shown promising results in killing cancer cells in vitro and in vivo, and further research is needed to explore its potential as a cancer treatment. Another direction is to explore its use as a fluorescent probe for the detection of ROS in cells. BMND has high sensitivity and selectivity for ROS, and further research is needed to explore its potential in this area. Finally, further research is needed to explore the biochemical and physiological effects of BMND and its potential use in other applications.
Méthodes De Synthèse
BMND can be synthesized by a variety of methods. The most common method involves the reaction of 2-bromo-3-methylnaphthalene-1,4-dione with butyllithium in anhydrous THF. The resulting product is then purified using column chromatography to obtain pure BMND.
Applications De Recherche Scientifique
BMND is widely used in scientific research due to its unique properties. It is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. BMND is also used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. It has been found to be effective in killing cancer cells in vitro and in vivo.
Propriétés
Nom du produit |
2-Butyl-3-methylnaphthalene-1,4-dione |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
2-butyl-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C15H16O2/c1-3-4-7-11-10(2)14(16)12-8-5-6-9-13(12)15(11)17/h5-6,8-9H,3-4,7H2,1-2H3 |
Clé InChI |
BXRGMKVTCTWHRD-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C(=O)C2=CC=CC=C2C1=O)C |
SMILES canonique |
CCCCC1=C(C(=O)C2=CC=CC=C2C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B231700.png)

![N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)






![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)
![1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)
![2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B231756.png)

![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-](/img/structure/B231762.png)